molecular formula C14H11N3O2S B11982248 (2E)-2-{(2E)-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one

(2E)-2-{(2E)-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one

Cat. No.: B11982248
M. Wt: 285.32 g/mol
InChI Key: MIDDBYJBTLNZIP-VIZOYTHASA-N
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Description

2-hydroxy-1-naphthaldehyde [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-naphthaldehyde [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves the reaction of 2-hydroxy-1-naphthaldehyde with [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-naphthaldehyde [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-hydroxy-1-naphthaldehyde [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-1-naphthaldehyde [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-formyl-2-hydroxynaphthalene
  • 1-formyl-2-naphthol
  • 2-hydroxynaphthyl-1-carboxaldehyde

Uniqueness

2-hydroxy-1-naphthaldehyde [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone stands out due to its unique structural features, which confer specific reactivity and biological activity.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

(2E)-2-[(E)-(2-hydroxynaphthalen-1-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H11N3O2S/c18-12-6-5-9-3-1-2-4-10(9)11(12)7-15-17-14-16-13(19)8-20-14/h1-7,18H,8H2,(H,16,17,19)/b15-7+

InChI Key

MIDDBYJBTLNZIP-VIZOYTHASA-N

Isomeric SMILES

C1C(=O)N/C(=N\N=C\C2=C(C=CC3=CC=CC=C32)O)/S1

Canonical SMILES

C1C(=O)NC(=NN=CC2=C(C=CC3=CC=CC=C32)O)S1

Origin of Product

United States

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